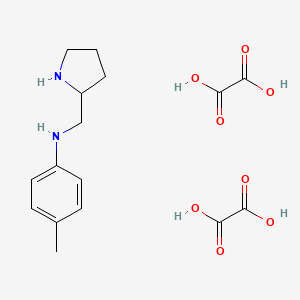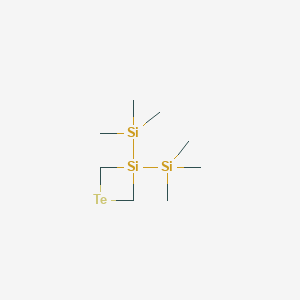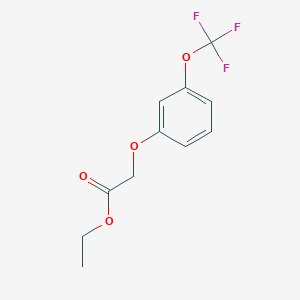
(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy acetic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethoxyphenoxy) acetic acid ethyl ester typically involves the reaction of 3-trifluoromethoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (3-Trifluoromethoxyphenoxy) acetic acid ethyl ester involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage.
Fluorinated phenoxy acids: Compounds with fluorine atoms attached to a phenoxy acetic acid structure
Uniqueness
(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it valuable in various applications where these properties are desirable .
Properties
Molecular Formula |
C11H11F3O4 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
ethyl 2-[3-(trifluoromethoxy)phenoxy]acetate |
InChI |
InChI=1S/C11H11F3O4/c1-2-16-10(15)7-17-8-4-3-5-9(6-8)18-11(12,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
SZTWSVKRXGTXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



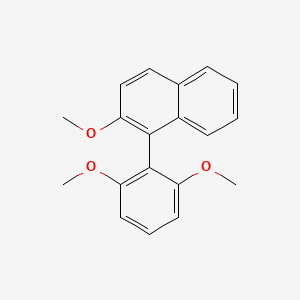
![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)

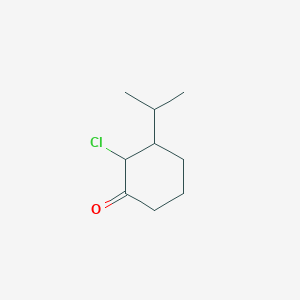
![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)

methanone](/img/structure/B12627897.png)

